

Griffonilide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Griffonilide

Cat. No.: B031729

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CAS Number: 61371-55-9

Molecular Formula: C₈H₈O₄

Molecular Weight: 168.15 g/mol

IUPAC Name: (3aR,4S,7aR)-4,5-dihydroxy-3a,4,7,7a-tetrahydro-1-benzofuran-2(3H)-one

Core Molecular Data

Griffonilide is a butenolide, a class of lactones characterized by a four-carbon heterocyclic ring.^[1] Isolated from plants such as *Semiaquilegia adoxoides*, it is a molecule of interest for its potential biological activities.^[2]^[3] The following table summarizes its key molecular identifiers and properties.

Property	Value	Source
CAS Number	61371-55-9	PubChem
Molecular Formula	C ₈ H ₈ O ₄	PubChem
Molecular Weight	168.15 g/mol	PubChem
IUPAC Name	(3aR,4S,7aR)-4,5-dihydroxy-3a,4,7,7a-tetrahydro-1-benzofuran-2(3H)-one	PubChem
Canonical SMILES	<chem>C1C=C(C(=O)O1)--INVALID-LINK--[C@H]2O">C@HO</chem>	PubChem
InChI Key	VXWUBYBAUIHOHG-UHFFFAOYSA-N	PubChem

Putative Synthesis and Isolation

While a specific total synthesis of **Griffonilide** is not extensively documented in publicly available literature, its butenolide core suggests potential synthetic strategies. General methods for butenolide synthesis often involve the oxidation of corresponding furans, lactonization of γ -hydroxyalkenoic acids, or transition metal-catalyzed C-H activation reactions. [4][5][6][7] A plausible retrosynthetic approach could involve the diastereoselective dihydroxylation of a suitable benzofuran precursor.

General Experimental Protocol for Butenolide Synthesis via C-H Activation

This protocol is a generalized representation and would require optimization for the specific synthesis of **Griffonilide**.

- **Reaction Setup:** A mixture of the carboxylic acid precursor, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a triazole-pyridone ligand), and an oxidant (e.g., TBHP) in a suitable solvent is prepared in a sealed reaction vessel.[5]
- **Reaction Conditions:** The reaction mixture is heated under an inert atmosphere for a specified period.

- **Work-up:** Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel to yield the butenolide.[5]

Isolation from *Semiaquilegia adoxoides*

Griffonilide can be isolated from the roots of *Semiaquilegia adoxoides*.^[2] A general protocol for the isolation and purification of natural products from plant material is outlined below.

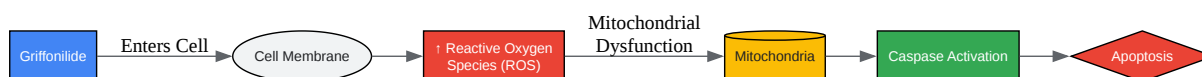
- **Extraction:** Dried and powdered plant material is extracted with a suitable solvent (e.g., ethanol or methanol) at room temperature.
- **Fractionation:** The crude extract is then partitioned between different immiscible solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.
- **Chromatography:** The fractions are subjected to repeated column chromatography on silica gel and/or Sephadex, eluting with a gradient of solvents to isolate the pure compound.
- **Structure Elucidation:** The structure of the isolated compound is confirmed using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC, HSQC) and mass spectrometry.

Postulated Mechanism of Action and Biological Activity

The biological activity of **Griffonilide** has not been extensively studied in isolation. However, extracts of plants containing **Griffonilide** have shown biological activities, and compounds with a butenolide scaffold are known to possess a range of bioactivities, including anticancer properties. The strained lactone ring in the butenolide structure can act as a Michael acceptor, potentially reacting with nucleophilic residues in biological macromolecules like proteins and DNA, leading to cellular dysfunction and apoptosis in cancer cells.

Potential Anticancer Signaling Pathways

Based on the known mechanisms of other anticancer natural products, **Griffonilide** could potentially modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. A hypothetical signaling pathway is depicted below.



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Caption: Postulated mechanism of **Griffonilide**-induced apoptosis.

Experimental Protocols for Biological Evaluation

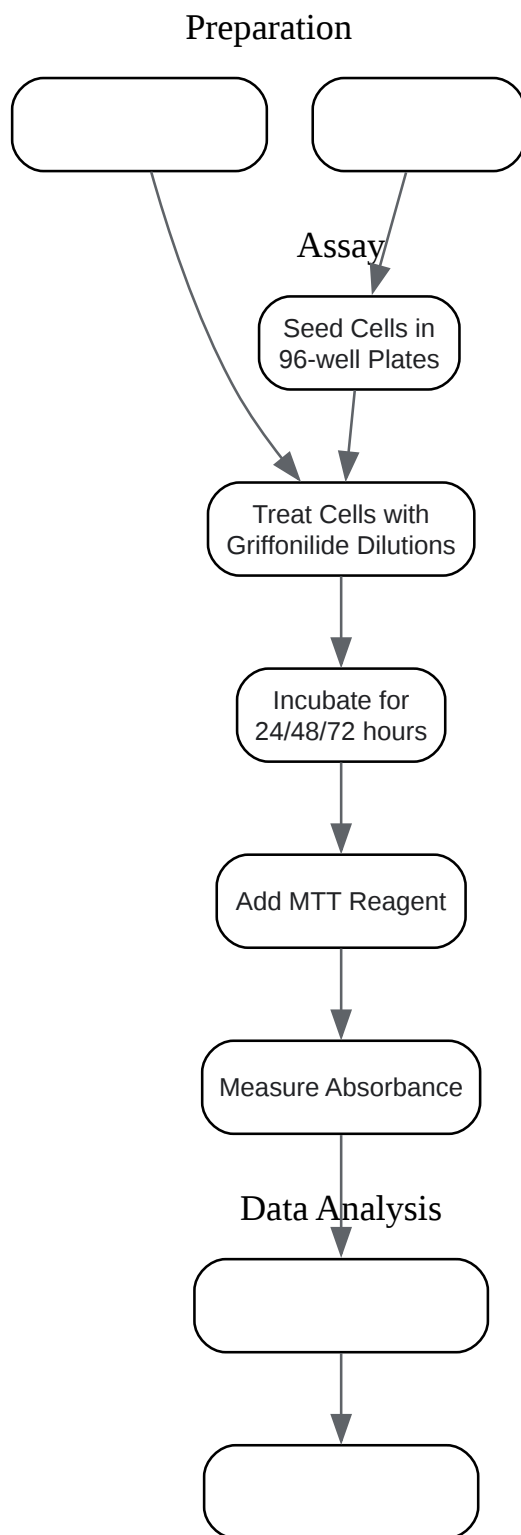
Cytotoxicity Assay

A standard MTT or resazurin-based assay can be used to determine the cytotoxic effects of **Griffonilide** on cancer cell lines.

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.
- **Treatment:** The cells are then treated with various concentrations of **Griffonilide** for 24, 48, or 72 hours.
- **Assay:** After the incubation period, a solution of MTT or resazurin is added to each well, and the plate is incubated for a further 2-4 hours.
- **Measurement:** The absorbance or fluorescence is measured using a microplate reader. The results are expressed as a percentage of cell viability compared to the untreated control.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic activity of a compound like **Griffonilide**.



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Caption: Workflow for assessing the cytotoxicity of **Griffonilide**.

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